TR antagonist 1
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Overview
Description
TR antagonist 1 is a high-affinity thyroid hormone receptor antagonist. It specifically targets thyroid hormone receptor alpha and thyroid hormone receptor beta with inhibitory concentration (IC50) values of 36 and 22 nanomolar, respectively . This compound is significant in the study of thyroid hormone-related diseases and conditions, particularly hyperthyroidism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TR antagonist 1 involves multiple steps, including the bromination of specific aromatic compounds and the formation of ester linkages. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and various organic solvents such as dimethyl sulfoxide (DMSO) for dissolution .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound, which may have varying degrees of antagonistic activity against thyroid hormone receptors .
Scientific Research Applications
TR antagonist 1 has several scientific research applications:
Chemistry: It is used to study the binding affinity and specificity of thyroid hormone receptors.
Biology: It helps in understanding the role of thyroid hormones in cellular processes.
Medicine: It is used in the development of treatments for hyperthyroidism and other thyroid-related disorders
Industry: It is utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
TR antagonist 1 exerts its effects by binding to thyroid hormone receptors, thereby blocking the action of thyroid hormones. This binding prevents the formation of the coactivator-binding surface, which is essential for the transcriptional activity of thyroid hormone receptors. As a result, the compound inhibits the expression of thyroid hormone-responsive genes .
Comparison with Similar Compounds
TR antagonist 1 is unique due to its high affinity and specificity for thyroid hormone receptor alpha and thyroid hormone receptor beta. Similar compounds include:
3,5-dibromo-4-(3’,5’-diisopropyl-4’-hydroxyphenoxy)benzoic acid: This compound also acts as a thyroid hormone receptor antagonist but has different structural features.
Propylthiouracil: This is an antithyroid drug that inhibits thyroid hormone synthesis but does not act directly on thyroid hormone receptors.
This compound stands out due to its direct antagonistic action on thyroid hormone receptors, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSWHAFVANRQE-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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